tert-Butyl 4-(3-formyl-4-nitrophenyl)piperazine-1-carboxylate
Overview
Description
Tert-Butyl 4-(3-formyl-4-nitrophenyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C16H21N3O5 and its molecular weight is 335.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
tert-Butyl 4-(3-formyl-4-nitrophenyl)piperazine-1-carboxylate (CAS No. 1395101-69-5) is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.
The compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₉N₃O₄ |
Molecular Weight | 321.33 g/mol |
Boiling Point | Not available |
Storage Conditions | Keep in a dark, dry place at 2-8°C |
Synthesis and Structure-Activity Relationship
The synthesis of this compound involves several steps, including the formation of piperazine derivatives and subsequent functionalization to introduce the nitrophenyl and formyl groups. Research indicates that the biological activity of this compound is significantly influenced by its structural components, particularly the substitution patterns on the piperazine ring and the aromatic system.
Key Findings on Structure-Activity Relationships:
- Substitution Patterns : Variations in the position and type of substituents on the phenyl ring affect antiplasmodial activity against Plasmodium falciparum .
- Cytotoxicity : The cytotoxic effects are also dependent on these substituents, indicating a need for careful design in drug development .
Biological Activity
Research has demonstrated that this compound exhibits several promising biological activities:
- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent, particularly against bacterial strains such as Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values indicate effective activity at low concentrations.
- Antimalarial Activity : It has been evaluated for its antimalarial properties, demonstrating activity against various strains of P. falciparum. The compound's mechanism involves targeting mitochondrial pathways, disrupting essential metabolic functions within the parasite .
- Anticancer Potential : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties through mechanisms involving apoptosis induction in cancer cell lines .
Case Studies
Several studies have focused on the biological effects of piperazine derivatives similar to this compound:
- Study 1 : A study evaluated a series of piperazine derivatives for their antiplasmodial activity, revealing that modifications at the 4-position significantly enhanced efficacy against P. falciparum .
- Study 2 : Another research focused on the antibacterial properties of related compounds, demonstrating that specific structural modifications led to increased potency against resistant bacterial strains .
Properties
IUPAC Name |
tert-butyl 4-(3-formyl-4-nitrophenyl)piperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O5/c1-16(2,3)24-15(21)18-8-6-17(7-9-18)13-4-5-14(19(22)23)12(10-13)11-20/h4-5,10-11H,6-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPZYLGFMALHYGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.